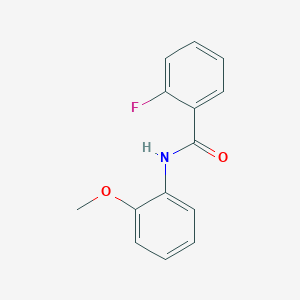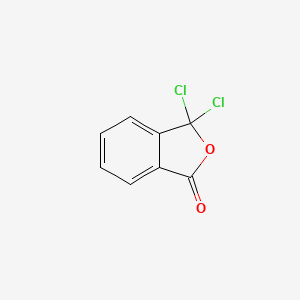![molecular formula C14H13NO2 B1614659 N-(4-HYDROXY[1,1'-BIPHENYL]-3-YL)ACETAMIDE CAS No. 5409-54-1](/img/structure/B1614659.png)
N-(4-HYDROXY[1,1'-BIPHENYL]-3-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-hydroxy[1,1’-biphenyl]-3-yl)- is a compound of significant interest in various scientific fields. This compound features a biphenyl structure with a hydroxyl group and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-hydroxy[1,1’-biphenyl]-3-yl)- typically involves the reaction of 4-hydroxybiphenyl with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: The biphenyl structure allows for various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated biphenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, Acetamide, N-(4-hydroxy[1,1’-biphenyl]-3-yl)- is used as a building block for the synthesis of more complex molecules. Its biphenyl structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving biphenyl derivatives.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-hydroxy[1,1’-biphenyl]-3-yl)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxy-2-nitrophenyl)acetamide: This compound has a similar structure but with a nitro group instead of a biphenyl moiety.
N-(4-Hydroxyphenyl)acetamide:
Uniqueness
Acetamide, N-(4-hydroxy[1,1’-biphenyl]-3-yl)- is unique due to its biphenyl structure, which provides additional sites for chemical modification and enhances its versatility in various applications. The presence of both hydroxyl and acetamide groups allows for a wide range of chemical reactions, making it a valuable compound in research and industry.
Properties
CAS No. |
5409-54-1 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-(2-hydroxy-5-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H13NO2/c1-10(16)15-13-9-12(7-8-14(13)17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,15,16) |
InChI Key |
ODBZGVNPNRYIIU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)C2=CC=CC=C2)O |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C2=CC=CC=C2)O |
Key on ui other cas no. |
5409-54-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(Pyridin-3-ylmethyl)-amino]-acetic acid](/img/structure/B1614584.png)










![2-p-Tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1614598.png)
